molecular formula C8H10ClNO2S B15263520 2-Ethyl-6-methylpyridine-3-sulfonyl chloride

2-Ethyl-6-methylpyridine-3-sulfonyl chloride

Cat. No.: B15263520
M. Wt: 219.69 g/mol
InChI Key: QKVFLPQTSFIZCY-UHFFFAOYSA-N
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Description

2-Ethyl-6-methylpyridine-3-sulfonyl chloride is a chemical compound with the molecular formula C8H10ClNO2S. It is a derivative of pyridine, a six-membered aromatic heterocycle containing one nitrogen atom. This compound is known for its reactivity and is used in various chemical synthesis processes, particularly in the formation of sulfonyl derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethyl-6-methylpyridine-3-sulfonyl chloride typically involves the sulfonylation of 2-Ethyl-6-methylpyridine. One common method includes the reaction of 2-Ethyl-6-methylpyridine with chlorosulfonic acid (ClSO3H) under controlled conditions. The reaction is exothermic and requires careful temperature management to avoid side reactions .

Industrial Production Methods: For industrial-scale production, the process involves the addition of phosphorus pentachloride (PCl5) to a reaction solution containing pyridine-3-sulfonic acid. This method is advantageous due to its high yield and reduced byproduct formation .

Chemical Reactions Analysis

Types of Reactions: 2-Ethyl-6-methylpyridine-3-sulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles such as amines or alcohols.

    Oxidation and Reduction: While less common, it can undergo oxidation to form sulfonic acids or reduction to form sulfonyl amides.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as triethylamine.

    Oxidation: Reagents like hydrogen peroxide (H2O2) can be used under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are employed under anhydrous conditions.

Major Products:

    Sulfonyl Amides: Formed from the reaction with amines.

    Sulfonic Acids: Resulting from oxidation reactions.

Scientific Research Applications

2-Ethyl-6-methylpyridine-3-sulfonyl chloride has diverse applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is utilized in the modification of biomolecules for research purposes.

    Medicine: It serves as a precursor in the synthesis of drugs that target specific biological pathways.

    Industry: Employed in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Ethyl-6-methylpyridine-3-sulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of sulfonyl derivatives. This reactivity is exploited in various chemical synthesis processes to introduce sulfonyl groups into target molecules .

Comparison with Similar Compounds

Uniqueness: 2-Ethyl-6-methylpyridine-3-sulfonyl chloride is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to other sulfonyl chlorides. This makes it particularly useful in selective synthesis applications where specific reactivity is required.

Properties

Molecular Formula

C8H10ClNO2S

Molecular Weight

219.69 g/mol

IUPAC Name

2-ethyl-6-methylpyridine-3-sulfonyl chloride

InChI

InChI=1S/C8H10ClNO2S/c1-3-7-8(13(9,11)12)5-4-6(2)10-7/h4-5H,3H2,1-2H3

InChI Key

QKVFLPQTSFIZCY-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=CC(=N1)C)S(=O)(=O)Cl

Origin of Product

United States

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